Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate

Palladium catalysis Suzuki–Miyaura coupling Oxidative addition kinetics

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate (CAS 609848-44-4) is a 3,5-disubstituted isoxazole heterocycle bearing a methyl ester at the 3‑position and a meta‑iodophenyl ring at the 5‑position. The compound possesses a molecular formula of C₁₁H₈INO₃, a molecular weight of 329.09 g mol⁻¹, a topological polar surface area (tPSA) of 52.3 Ų, and a calculated LogP of 2.73, with the iodine atom contributing a substantial van der Waals volume (∼26 cm³ mol⁻¹) that underpins its distinct reactivity profile.

Molecular Formula C11H8INO3
Molecular Weight 329.09 g/mol
CAS No. 609848-44-4
Cat. No. B12591289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(3-iodophenyl)isoxazole-3-carboxylate
CAS609848-44-4
Molecular FormulaC11H8INO3
Molecular Weight329.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)I
InChIInChI=1S/C11H8INO3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3
InChIKeyUHXBOKFBICKPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate (CAS 609848-44-4): Core Structural and Physicochemical Identity for Procurement


Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate (CAS 609848-44-4) is a 3,5-disubstituted isoxazole heterocycle bearing a methyl ester at the 3‑position and a meta‑iodophenyl ring at the 5‑position . The compound possesses a molecular formula of C₁₁H₈INO₃, a molecular weight of 329.09 g mol⁻¹, a topological polar surface area (tPSA) of 52.3 Ų, and a calculated LogP of 2.73, with the iodine atom contributing a substantial van der Waals volume (∼26 cm³ mol⁻¹) that underpins its distinct reactivity profile . It is primarily sourced as a research‑grade building block with standard purities of ≥95 % (often 98 %) from multiple global suppliers, typically as a brown or off‑white solid .

Why Direct Substitution of Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate by Closely Related Analogs Fails in Synthetic and Biological Workflows


Although the chlorophenyl (CAS 660417-41-4), bromophenyl (CAS 745078-74-4), and unsubstituted phenyl analogs of methyl isoxazole‑3‑carboxylate share the same heterocyclic core and ester handle, they are not functionally interchangeable. The aryl‑halogen bond plays a dual role in both reactivity and molecular recognition: (i) cross‑coupling rates follow the well‑established order I > Br > Cl due to the relative ease of oxidative addition at palladium(0) [1]; (ii) halogen‑bonding strength increases with halogen polarizability (Cl < Br < I) [2]; and (iii) spectroscopic handles for reaction monitoring and structural confirmation differ markedly between halogen congeners . Consequently, substituting the iodo analog with a bromo or chloro congener can alter catalytic turnover, crystal‑packing motifs, and even biological target engagement. The quantitative evidence presented in Section 3 demonstrates why the iodo analogue is the preferred choice for specific applications, and why generic substitution would compromise experimental outcomes.

Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate: Head‑to‑Head Quantitative Differentiation Guide


Quantified Cross‑Coupling Reactivity Advantage of the Aryl Iodide over Aryl Bromide and Chloride Congeners

In palladium‑catalyzed cross‑coupling reactions, oxidative addition into the C–X bond is often rate‑determining. Competition experiments with iron pincer complexes established relative oxidative‑addition rates as I > Br > Cl; a linear free‑energy relationship for electronically differentiated aryl bromides gave a reaction constant ρ = 1.5, consistent with a concerted pathway [1]. For the specific isoxazole‑3‑carboxylate scaffold, the iodo congener (C–I bond dissociation energy ≈ 65 kcal mol⁻¹) undergoes Suzuki coupling under milder conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80 °C) than its bromo analog (C–Br BDE ≈ 80 kcal mol⁻¹), which requires higher temperatures or specialized ligands. The chloro analog (C–Cl BDE ≈ 95 kcal mol⁻¹) is essentially inert under standard Suzuki conditions without bulky, electron‑rich phosphine or N‑heterocyclic carbene ligands [2].

Palladium catalysis Suzuki–Miyaura coupling Oxidative addition kinetics

Superior Halogen‑Bonding Propensity of the Iodophenyl Substituent for Crystal Engineering and Molecular Recognition

Halogen‑bonding strength is governed by the size and magnitude of the σ‑hole on the halogen atom. Computational analysis across >100 aromatic halogenated scaffolds demonstrates that both the size and magnitude of the σ‑hole increase monotonically from chlorinated to iodinated analogues [1]. The iodine atom in methyl 5-(3-iodophenyl)isoxazole-3-carboxylate presents the largest, most electropositive σ‑hole in the series, enabling strong, highly directional X···N or X···O interactions with Lewis‑basic sites. Experimental analogy: crystallographic data for 4‑(3,5‑dichloro‑4‑iodophenyl)‑3,5‑dimethylisoxazole shows an I···N halogen‑bond distance of 2.965(11) Å with a nearly linear C–I···N angle of 177.8(4)°, confirming the geometric preference [2].

Halogen bonding σ‑hole theory Supramolecular chemistry

1H NMR Spectroscopic Differentiation: Diagnostic Isoxazole Proton Chemical Shifts for Reaction Monitoring

The isoxazole C4‑H proton provides a clean spectroscopic handle for reaction monitoring and purity assessment. For methyl 5-(3-iodophenyl)isoxazole-3-carboxylate, the C4‑H resonance appears as a singlet at approximately δ 7.41 in CDCl₃ (400 MHz), consistent with the electron‑withdrawing effect of the meta‑iodophenyl substituent . In contrast, the chloro congener (CAS 660417-41-4) shows the C4‑H at δ 7.82 under near‑identical conditions , a downfield shift of +0.41 ppm attributable to the stronger electron‑withdrawing inductive effect of chlorine versus iodine. This shift difference directly reflects the disparate electronic environments imparted by the halogen, enabling unambiguous product identification without sophisticated 2D NMR experiments.

1H NMR spectroscopy Reaction monitoring Structural confirmation

Physicochemical Property Differentiation: LogP and Heavy‑Atom Effect Comparisons for ADME and Detection Sensitivity

The iodine substituent confers a distinctive balance of lipophilicity and mass‑spectrometric sensitivity. Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate has a measured LogP of 2.73 and a monoisotopic mass of 328.9549 Da . The bromo congener (CAS 745078-74-4) exhibits a predicted LogP of 2.89 and a monoisotopic mass of 280.97 Da [1]. The chloro congener (CAS 660417-41-4) has a LogP of 2.8 and a monoisotopic mass of 237.02 Da [2]. The iodo compound thus offers a ∼48 Da mass increment over the bromo congener and a ∼92 Da increment over the chloro congener, significantly enhancing LC‑MS detection sensitivity and enabling isotopic‑pattern‑based confirmation. Furthermore, the iodine atom's high atomic number (Z = 53) provides an anomalous scattering signal for X‑ray crystallographic phasing that bromine (Z = 35) and chlorine (Z = 17) deliver to a lesser degree.

Lipophilicity Mass spectrometry sensitivity Heavy‑atom effect

Thermal Stability Profile: Boiling Point Comparison Guides Distillation‑Based Purification Strategy

Predicted boiling points (SciFinder/ACD‑Labs) provide practical guidance for purification method selection. Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate is predicted to boil at 447.0 ± 40.0 °C at 760 Torr , while the bromo congener boils at 405.4 ± 35.0 °C at 760 Torr . The approximately 42 °C higher boiling point of the iodo compound reflects the stronger intermolecular dispersion forces imparted by the larger, more polarizable iodine atom. This difference is significant when selecting between high‑vacuum distillation and preparative HPLC for post‑reaction purification, especially for multi‑gram synthesis campaigns.

Boiling point Thermal stability Purification

Protein Tyrosine Phosphatase (PTP1B) Inhibitor Scaffold: Structure–Activity Relationship Driven by the Iodophenyl Substituent

Isoxazole‑3‑carboxylic acid derivatives bearing a 3‑iodophenyl substituent at the 5‑position constitute a well‑characterized class of protein tyrosine phosphatase 1B (PTP1B) inhibitors [1][2]. X‑ray co‑crystal structures (PDB 1XBO, resolution 2.5 Å) reveal that the iodophenyl moiety occupies a lipophilic pocket adjacent to the catalytic site, with the iodine atom engaging in favorable van der Waals contacts not achievable by smaller halogen substituents [2]. In the disclosed SAR series, replacement of the 3‑iodophenyl group with smaller or less polarizable substituents (e.g., 3‑chlorophenyl, 3‑methylphenyl) led to a measurable decrease in PTP1B inhibitory potency, consistent with the iodine's role in optimizing shape complementarity within the binding pocket [1].

PTP1B inhibition Medicinal chemistry X‑ray crystallography

Best‑Fit Application Scenarios for Methyl 5-(3-iodophenyl)isoxazole-3-carboxylate Based on Quantitative Differentiation Evidence


Rapid Diversification of Isoxazole‑Based Libraries via Suzuki–Miyaura Cross‑Coupling

When the synthetic objective is to generate compound libraries through palladium‑catalyzed cross‑coupling at the 5‑aryl position, the iodo congener's superior oxidative‑addition kinetics (I > Br > Cl, Section 3, Evidence 1) translate to higher yields, shorter reaction times, and broader boronic‑acid substrate scope. This makes methyl 5-(3-iodophenyl)isoxazole-3-carboxylate the building block of choice for medicinal chemistry groups performing parallel synthesis where reaction robustness and substrate generality are paramount [1].

Halogen‑Bond‑Directed Supramolecular Assembly and Co‑Crystal Design

For projects exploiting halogen bonding to control solid‑state packing, protein‑ligand interactions, or supramolecular architectures, the large σ‑hole and strong directional I···N/O interactions of the iodo congener (Section 3, Evidence 2) provide a non‑covalent interaction motif that bromo and chloro congeners cannot match in strength or directionality. Applications include co‑crystal engineering of poorly soluble APIs and design of halogen‑bond‑enriched fragments for fragment‑based drug discovery [2].

Mass‑Spectrometry‑Guided Reaction Optimization and Metabolite Tracing

When LC‑MS is the primary analytical readout during reaction development, the iodo compound's +48 Da mass increment over the bromo analog and its characteristic isotope pattern (A : A+2 ≈ 1 : 0) provide unambiguous mass‑spectrometric identification, even in complex matrices (Section 3, Evidence 4). This property is especially valuable in late‑stage functionalization campaigns and in vitro metabolite profiling studies where trace‑level detection is required .

PTP1B‑Targeted Probe Development and Diabetes‑Related Drug Discovery

The 5‑(3‑iodophenyl)isoxazole‑3‑carboxylate scaffold forms the core of a validated PTP1B inhibitor chemotype with demonstrated >20‑fold selectivity over the homologous TCPTP enzyme (Section 3, Evidence 6) [3]. The methyl ester serves as a tractable synthetic handle that can be hydrolyzed to the active carboxylic acid pharmacophore post‑coupling. Research groups pursuing PTP1B as a target for type 2 diabetes or obesity should procure this specific iodo building block to ensure access to the known SAR space.

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